molecular formula C20H30N4O3 B2677179 N-ethyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide CAS No. 922013-66-9

N-ethyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide

Cat. No.: B2677179
CAS No.: 922013-66-9
M. Wt: 374.485
InChI Key: ZPEYDRZUYAILCO-UHFFFAOYSA-N
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Description

N-ethyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide is a synthetic ethanediamide derivative characterized by a bifunctional oxalamide backbone. The compound features two distinct substituents:

  • N-ethyl group: Enhances lipophilicity and may influence metabolic stability.
  • N'-substituent: A branched ethyl chain bearing a 1-methyltetrahydroquinoline moiety and a morpholine ring. The tetrahydroquinoline group provides a bicyclic aromatic system, while the morpholine contributes hydrogen-bonding capacity and solubility.

The compound’s conformational flexibility and polar functional groups (amide, morpholine) make it a candidate for targeting proteins with hydrophobic and hydrophilic binding pockets.

Properties

IUPAC Name

N-ethyl-N'-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N4O3/c1-3-21-19(25)20(26)22-14-18(24-9-11-27-12-10-24)16-6-7-17-15(13-16)5-4-8-23(17)2/h6-7,13,18H,3-5,8-12,14H2,1-2H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPEYDRZUYAILCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(=O)NCC(C1=CC2=C(C=C1)N(CCC2)C)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide typically involves multiple steps:

    Formation of the Tetrahydroquinoline Core: This can be achieved through the Povarov reaction, which involves the cycloaddition of an aniline derivative with an aldehyde and an alkene.

    Introduction of the Morpholine Group: The morpholine moiety can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the quinoline core is replaced by morpholine.

    Coupling with Ethanediamide: The final step involves coupling the modified quinoline with ethanediamide under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The tetrahydroquinoline core can be oxidized to form quinoline derivatives.

    Reduction: The amide groups can be reduced to amines under suitable conditions.

    Substitution: The morpholine group can be replaced by other nucleophiles in substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) are commonly employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable base.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes involving quinoline and morpholine derivatives.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of N-ethyl-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system being studied and could include signal transduction pathways or metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of ethanediamide derivatives with modifications on the oxalamide core. Below is a detailed comparison with structurally related analogs:

Structural Analogs and Key Differences

Compound Name Core Structure Substituents Key Features
Target Compound: N-ethyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide Ethanediamide Ethyl + tetrahydroquinoline-morpholine Balances lipophilicity (ethyl) and solubility (morpholine); moderate flexibility
Analog 1: N-(2H-1,3-benzodioxol-5-yl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide Ethanediamide Benzodioxol + tetrahydroquinoline Benzodioxol enhances aromaticity and electron density; potential CYP interactions
Analog 2: N-(2,5-dimethoxyphenyl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide Ethanediamide 2,5-Dimethoxyphenyl + tetrahydroquinoline-morpholine Methoxy groups increase polarity and hydrogen-bonding capacity; higher molecular weight

Physicochemical Properties (Inferred)

Property Target Compound Analog 1 (QOD) Analog 2
Molecular Weight ~450-500 Da (estimated) ~470-520 Da (estimated) ~500-550 Da (estimated)
LogP Moderate (morpholine) Higher (benzodioxol) Moderate (methoxy)
Solubility Improved (morpholine) Reduced Moderate (methoxy)

Biological Activity

N-ethyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide (CAS Number: 922119-82-2) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound combines a tetrahydroquinoline moiety with a morpholine group, suggesting possible interactions with various biological targets. This article reviews the biological activity of this compound based on available research findings and case studies.

The molecular formula of the compound is C20H30N4O2, with a molecular weight of 358.5 g/mol. Its structure includes functional groups that are known to influence biological activity, particularly in neuropharmacology and anti-parasitic applications.

PropertyValue
Molecular FormulaC20H30N4O2
Molecular Weight358.5 g/mol
CAS Number922119-82-2

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Receptor Modulation : The tetrahydroquinoline moiety may interact with neurotransmitter receptors, influencing synaptic transmission and potentially providing neuroprotective effects.
  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
  • Antimicrobial Activity : Preliminary studies suggest potential activity against certain pathogens by disrupting cellular processes.

Antiparasitic Activity

A study highlighted the effectiveness of similar compounds containing the tetrahydroquinoline structure against Plasmodium falciparum, the causative agent of malaria. The derivatives exhibited potent inhibitory effects against both sensitive and resistant strains of the parasite. For instance, compounds with modifications at the C1 position showed enhanced potency due to improved binding affinities to target proteins involved in the parasite's survival .

Neuropharmacological Effects

Research indicates that compounds with similar structures can influence neurotransmitter systems. The morpholine group may facilitate interactions with serotonin and dopamine receptors, suggesting potential applications in treating neurological disorders such as depression or anxiety.

Case Study 1: Antimalarial Efficacy

In vitro assays demonstrated that derivatives similar to this compound exhibited significant activity against P. falciparum. For example, one derivative showed an effective dose (ED50) of 27.74 mg/kg in animal models, indicating a promising safety profile for further development .

Case Study 2: Neuroprotective Potential

Another study investigated the neuroprotective effects of tetrahydroquinoline derivatives in models of oxidative stress-induced neuronal damage. The compounds demonstrated significant reduction in cell death and oxidative markers, supporting their potential use as therapeutic agents in neurodegenerative diseases.

Q & A

What are the optimal synthetic routes for N-ethyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide, and how can reaction conditions be systematically optimized?

Basic Research Question
Synthesis of complex heterocyclic compounds often requires multi-step reactions. A starting point is coupling the tetrahydroquinoline and morpholine moieties via reductive amination or nucleophilic substitution, followed by ethanediamide linkage formation using carbodiimide-based coupling agents (e.g., EDC/HOBt) . To optimize yields, employ factorial design (e.g., 2^k factorial experiments) to test variables like temperature, solvent polarity, and catalyst concentration . For example, in analogous syntheses, refluxing in ethanol with zinc acetate and bromides achieved 85% yield for structurally related zinc complexes .

Advanced Research Question
For scalability, investigate continuous flow chemistry to enhance reproducibility and reduce side reactions. Use process analytical technology (PAT) tools like in-line FTIR or HPLC to monitor intermediates. Computational tools (e.g., COMSOL Multiphysics) can simulate heat and mass transfer dynamics in reactors .

How can spectroscopic and chromatographic methods resolve structural ambiguities in this compound?

Basic Research Question
Begin with high-resolution mass spectrometry (HRMS) to confirm molecular weight and NMR (1H, 13C, DEPT) to assign proton environments. For example, in similar ethanediamides, carbonyl carbons appear at ~165–170 ppm in 13C NMR, while morpholine protons resonate at δ 3.5–4.0 ppm . Pair with HPLC-PDA (λmax ~255 nm, as seen in related compounds ) to verify purity ≥98%.

Advanced Research Question
For stereochemical analysis, use X-ray crystallography (if crystals form) or ECD/VCD spectroscopy . Advanced 2D NMR techniques (e.g., NOESY, HSQC) can clarify spatial arrangements of substituents, particularly around the tetrahydroquinoline ring .

What experimental designs are suitable for evaluating the compound’s bioactivity, and how can confounding variables be minimized?

Basic Research Question
Use dose-response assays (e.g., IC50 determination) in cell-based models. For enzyme inhibition studies, apply Michaelis-Menten kinetics with controls for solvent interference (e.g., DMSO ≤0.1%). Randomized block designs mitigate batch effects in biological replicates .

Advanced Research Question
Implement multi-omics integration (transcriptomics/proteomics) to map mechanisms. For example, if the compound targets kinase pathways, phosphoproteomic profiling can identify off-target effects. Use Bayesian optimization to prioritize high-impact assays and reduce experimental noise .

How can researchers address discrepancies in biological activity data across different studies?

Basic Research Question
Standardize assay protocols (e.g., ATP levels in viability assays) and validate cell line authenticity (STR profiling). Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. cellular activity) .

Advanced Research Question
Apply meta-analysis to aggregate data, adjusting for variables like cell passage number or serum lot. Machine learning models (e.g., random forests) can identify hidden covariates influencing activity .

What computational strategies predict the compound’s pharmacokinetic and toxicity profiles?

Basic Research Question
Use QSAR models (e.g., ADMET Predictor) to estimate logP, solubility, and CYP450 interactions. The trifluoromethyl group in analogous compounds enhances metabolic stability , but may increase hepatotoxicity risk.

Advanced Research Question
Leverage molecular dynamics simulations to study membrane permeation or binding to serum proteins (e.g., albumin). AI-driven platforms like AlphaFold2 can predict off-target interactions with human proteome .

How does the compound’s stability under varying pH and temperature conditions impact formulation studies?

Basic Research Question
Conduct accelerated stability testing (ICH Q1A guidelines) at 40°C/75% RH over 6 months. Monitor degradation via HPLC; morpholine-containing compounds may hydrolyze in acidic conditions .

Advanced Research Question
Develop nanoparticle encapsulation (e.g., PLGA) to enhance stability. Use factorial design to optimize excipient ratios (e.g., surfactants vs. stabilizers) .

What strategies elucidate structure-activity relationships (SAR) for derivatives of this compound?

Basic Research Question
Synthesize analogs with modifications to the tetrahydroquinoline methyl group or ethanediamide linker. Test in parallel assays to correlate structural changes with activity .

Advanced Research Question
Apply free-energy perturbation (FEP) calculations to predict binding affinity changes for virtual analogs. Validate with SPR or ITC to quantify thermodynamic contributions .

How can researchers mitigate challenges in scaling up synthesis without compromising yield or purity?

Basic Research Question
Optimize crystallization conditions (e.g., anti-solvent addition rate) to control particle size. Use DOE to balance factors like cooling rate and agitation .

Advanced Research Question
Integrate AI-driven process control for real-time adjustment of reaction parameters (e.g., pH, temperature). COMSOL Multiphysics models can predict mixing efficiency in large reactors .

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